Einecs 245-498-2

Photographic Emulsion Spectral Sensitization Cyanine Dyes

Red Sensitizer Brk 5714 (CAS 23216-67-3, EINECS 245-498-2) is a symmetrical naphthothiazole thiacarbocyanine dye, chemically designated as 3,3′-bis(3-sulfopropyl)-4,5:4′,5′-dibenzo-9-ethylthiacarbocyanine betaine triethylammonium salt. Classified as a red spectral sensitizer, this compound is characterized by a monomeric absorption maximum at 579 nm in solution.

Molecular Formula C39H47N3O6S4
Molecular Weight 782.1 g/mol
CAS No. 23216-67-3
Cat. No. B1593592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 245-498-2
CAS23216-67-3
Molecular FormulaC39H47N3O6S4
Molecular Weight782.1 g/mol
Structural Identifiers
SMILESCCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])C=C4N(C5=C(S4)C=CC6=CC=CC=C65)CCCS(=O)(=O)O.CCN(CC)CC
InChIInChI=1S/C33H32N2O6S4.C6H15N/c1-2-23(21-30-34(17-7-19-44(36,37)38)32-26-11-5-3-9-24(26)13-15-28(32)42-30)22-31-35(18-8-20-45(39,40)41)33-27-12-6-4-10-25(27)14-16-29(33)43-31;1-4-7(5-2)6-3/h3-6,9-16,21-22H,2,7-8,17-20H2,1H3,(H-,36,37,38,39,40,41);4-6H2,1-3H3
InChIKeyIRGJPQDDBXQCAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Red Sensitizer Brk 5714 (CAS 23216-67-3): Spectral and Procurement Specifications for Advanced Photographic and Bioanalytical Research


Red Sensitizer Brk 5714 (CAS 23216-67-3, EINECS 245-498-2) is a symmetrical naphthothiazole thiacarbocyanine dye, chemically designated as 3,3′-bis(3-sulfopropyl)-4,5:4′,5′-dibenzo-9-ethylthiacarbocyanine betaine triethylammonium salt [1]. Classified as a red spectral sensitizer, this compound is characterized by a monomeric absorption maximum at 579 nm in solution . It is widely utilized in the formulation of silver halide photographic emulsions to extend spectral sensitivity into the red region of the visible spectrum, and increasingly as a supramolecular probe for nucleic acid structure recognition in bioanalytical assays [2].

Limitations of Generic Cyanine Dye Substitution: Why Brk 5714 (CAS 23216-67-3) Demands Specific Procurement


Due to the complex interplay of molecular geometry, aggregation behavior, and counterion composition inherent to cyanine dyes, direct substitution with structurally similar analogs (e.g., benzothiazole-based or other naphthothiazole carbocyanines) is typically unsuccessful. Variations in the heterocyclic ring system—such as substituting naphthothiazole with benzothiazole or indole—fundamentally alter the molecular conjugation length and, consequently, the absorption wavelength . Furthermore, the sulfopropyl substituents on Brk 5714 impart specific anionic character and hydrophilic/hydrophobic balance that govern J-aggregate formation kinetics and adsorption efficiency on silver halide surfaces or biomolecular targets [1]. Substituting a dye with a different counterion or lacking the ethyl substitution at the meso position on the polymethine chain can significantly disrupt batch-to-batch consistency in photosensitivity, fluorescence enhancement magnitude, and selectivity in biosensing applications, thereby compromising experimental reproducibility and process yield .

Quantitative Evidence Guide for Red Sensitizer Brk 5714 (CAS 23216-67-3): Comparative Spectral and Physicochemical Performance


Spectral Absorption Differentiation: Monomeric Peak Analysis for Brk 5714 vs. Generic Cyanine Standards

Red Sensitizer Brk 5714 exhibits a defined monomeric absorption maximum at 579 nm in solution . This specific red-shift is a direct consequence of the π-conjugation length of the symmetrical naphthothiazole heterocycles bridged by a trimethine chain. In contrast, structurally simpler benzothiazole-based carbocyanines (a common class of alternatives) typically exhibit absorption maxima in the blue-green region (approximately 500-550 nm) due to reduced conjugation . Procurement of Brk 5714 is essential for applications requiring precise spectral overlap with red-sensitive silver halide grains or specific laser excitation lines (e.g., 532 nm or 561 nm lasers) where shorter-wavelength analogs fail to provide efficient energy transfer.

Photographic Emulsion Spectral Sensitization Cyanine Dyes

Molecular Structure Rigidity and Conjugation: Naphthothiazole Core vs. Flexible Chain Analogs

The compound's core consists of two rigid, planar naphthothiazole heterocyclic systems connected by a trimethine bridge with an ethyl substituent at the meso position . This rigid, conjugated backbone is critical for facilitating strong π-π stacking interactions required for ordered J-aggregate formation. When compared to cyanine dyes with more flexible alkyl chains or non-planar heterocycles (e.g., certain indole-based dyes), Brk 5714 demonstrates a superior propensity to form stable, highly ordered supramolecular assemblies under specific buffer conditions [1]. This structural rigidity translates to a well-defined and reproducible aggregation-dependent spectral shift and fluorescence enhancement, which is less pronounced or more variable in less planar analog dyes.

Supramolecular Chemistry J-Aggregation Nucleic Acid Probes

Analytical Purity and Batch Consistency: High-Performance Liquid Chromatography (HPLC) Specifications for Brk 5714

Procurement-grade Red Sensitizer Brk 5714 is routinely supplied with a certified purity specification of ≥95% as determined by High-Performance Liquid Chromatography (HPLC) . This level of analytical characterization is critical for reproducible experimental outcomes. In contrast, many commercial cyanine dye analogs—particularly those not intended for high-precision research applications—may be supplied with lower purity thresholds (e.g., ≥90%) or without rigorous HPLC certification, potentially introducing trace impurities that act as fluorescent quenchers, unwanted nucleation sites in crystallization studies, or inhibitors of specific aggregate formation [1]. The availability of batch-specific analytical data ensures that lot-to-lot variability in critical performance parameters (absorption coefficient, fluorescence quantum yield) is minimized.

Quality Control Material Science Reproducibility

Thermal Stability Profile: Decomposition Temperature Benchmark for Process Compatibility

Red Sensitizer Brk 5714 exhibits a reported melting point of 230°C with decomposition (lit.) . This thermal stability profile is relevant for assessing the compound's suitability for processing steps that involve moderate heating, such as drying of coated emulsions, incorporation into polymer matrices, or sterilization protocols. While specific comparative thermal data for all cyanine analogs is not universally published, many carbocyanine dyes with less rigid structures or different counterions exhibit lower thermal stability and may degrade at temperatures below 200°C . The defined decomposition point of Brk 5714 provides a clear operational window for formulation and application development.

Thermal Analysis Process Engineering Dye Chemistry

Storage Stability and Handling: Defined Shelf-Life and Stock Solution Longevity

Comprehensive storage specifications are available for Red Sensitizer Brk 5714, which directly inform laboratory handling practices. The solid compound can be stored at room temperature, while prepared stock solutions demonstrate defined stability windows when stored under controlled conditions: up to 1 month at -20°C and up to 6 months at -80°C [1]. This level of defined stability data is often unavailable for less widely characterized or custom-synthesized cyanine dye alternatives, forcing researchers to assume or experimentally determine stability, which adds time and cost to projects. Knowing the precise storage and stability parameters for Brk 5714 enables more efficient experiment planning and reduces the risk of reagent degradation confounding results.

Reagent Storage Lab Efficiency Cost Management

Application Versatility in Supramolecular Biosensing: Dual-Mode Detection vs. Single-Mode Probes

In bioanalytical applications, Red Sensitizer Brk 5714 (referred to as ETC in literature) functions as a versatile supramolecular probe capable of dual-channel (UV-visible absorption and fluorescence) signal transduction [1]. Upon binding to specific intramolecular G-quadruplex DNA structures, it exhibits a dramatic change in absorption spectra (disappearance of the 660 nm peak and appearance of a new peak at 584 nm) and a concomitant ~70-fold enhancement of fluorescence signal at 600 nm [2]. This dual-mode response provides greater assay robustness compared to single-mode cyanine probes that rely solely on fluorescence turn-on or absorption shift. Furthermore, the dye demonstrates high analytical sensitivity in complex matrices, achieving a detection limit of 0.197 nM for cysteine and Hg2+ in human serum [1]. This level of sensitivity and dual-mode response is a defined performance advantage over many alternative cyanine dyes that lack such comprehensive characterization or exhibit lower signal-to-background ratios.

Biosensors Fluorescent Probes G-quadruplex DNA

Optimized Application Scenarios for Red Sensitizer Brk 5714 (CAS 23216-67-3) Based on Quantitative Evidence


High-Precision Spectral Sensitization of Red-Sensitive Photographic Emulsions

Brk 5714 is optimally suited for extending the spectral sensitivity of silver halide emulsions into the red region (specifically around 579 nm). Its defined monomeric absorption maximum and predictable J-aggregation behavior (as supported by its rigid naphthothiazole core [1]) enable precise tuning of the emulsion's spectral response, ensuring maximum quantum efficiency at target wavelengths. This avoids the spectral mismatch common with benzothiazole-based sensitizers that absorb in the blue-green region . The high purity (≥95% ) minimizes competitive adsorption of impurities on the grain surface, ensuring uniform and reproducible sensitization across large-scale emulsion batches.

Development of Robust Label-Free Biosensors for Nucleic Acid and Small Molecule Detection

For bioanalytical chemistry applications, Brk 5714 is the dye of choice for developing robust, label-free probes for detecting G-quadruplex DNA structures, cysteine, and heavy metal ions. Its validated performance includes a 70-fold fluorescence enhancement upon target binding and a detection limit of 0.197 nM in human serum [1]. This dual-mode (absorption and fluorescence) response provides a strong analytical advantage over single-mode cyanine probes. Furthermore, the defined stability of its stock solutions (1 month at -20°C; 6 months at -80°C ) ensures that assay performance remains consistent over extended multi-week experimental campaigns, reducing reagent variability and re-preparation costs.

Supramolecular Chemistry Studies Focusing on Controlled Aggregate Formation

Brk 5714 is a premier candidate for fundamental supramolecular chemistry research due to its well-characterized ability to form distinct J-aggregates [1]. The sulfopropyl substituents and rigid naphthothiazole core facilitate reproducible self-assembly under controlled conditions, leading to a characteristic absorption peak shift (e.g., from 660 nm to 584 nm upon G-quadruplex binding ). This predictable behavior allows researchers to use Brk 5714 as a model system to study non-covalent interactions, chirality transfer, and the thermodynamics of molecular assembly, whereas less rigid or less planar analog dyes may exhibit irregular or poorly defined aggregation.

Thermally Treated Material Formulations and Coatings

Brk 5714's thermal stability, characterized by a decomposition point of 230°C [1], makes it suitable for incorporation into polymeric matrices, coatings, or other solid-state materials that may undergo mild thermal processing steps during fabrication. Its ability to withstand temperatures well above typical drying or annealing conditions without decomposing ensures that the dye's spectral and photophysical properties are retained in the final product, a feature not guaranteed by less thermally robust cyanine dye alternatives .

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